2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Description

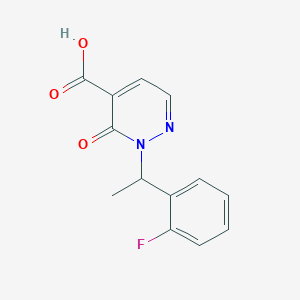

2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a fluorinated pyridazine derivative characterized by a dihydropyridazine core substituted with a 2-fluorophenyl ethyl group at position 2 and a carboxylic acid moiety at position 2.

Properties

Molecular Formula |

C13H11FN2O3 |

|---|---|

Molecular Weight |

262.24 g/mol |

IUPAC Name |

2-[1-(2-fluorophenyl)ethyl]-3-oxopyridazine-4-carboxylic acid |

InChI |

InChI=1S/C13H11FN2O3/c1-8(9-4-2-3-5-11(9)14)16-12(17)10(13(18)19)6-7-15-16/h2-8H,1H3,(H,18,19) |

InChI Key |

QCWQENAKKLBTIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1F)N2C(=O)C(=CC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridazine ring may participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid (CAS 1269634-09-4)

- Key Differences : The fluorine atom is at the para position on the phenyl ring instead of ortho.

- Solubility: The para-fluorine may slightly increase lipophilicity (logP) compared to the ortho-substituted analog due to reduced polarity .

- Spectral Data : NMR signals for aromatic protons would differ; ortho-fluorine in the target compound causes stronger deshielding (δ ~7.5–8.2 ppm) compared to para-fluorine (δ ~7.1–7.8 ppm) .

2-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid (CAS 1355011-43-6)

- Key Similarity : Shares the same dihydropyridazine core and carboxylic acid group as the target compound.

- Key Difference : Lacks the ethyl spacer between the fluorophenyl group and the pyridazine ring.

- Impact :

Analogs with Halogenated Aromatic Groups and Ester Substituents

2-(4-Chlorophenyl)-6-(naphthalene-1-carbonyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid Ethyl Ester (Compound 23b)

- Key Differences :

- Chlorine instead of fluorine at the phenyl ring.

- Ethyl ester replaces carboxylic acid.

- Additional naphthalene-carbonyl group at position 4.

- Impact :

- Reactivity : The ester group (IR ν 1726 cm⁻¹) reduces acidity compared to the carboxylic acid (IR ν ~2500–3300 cm⁻¹ for O-H stretch).

- Lipophilicity : The naphthalene group increases logP, enhancing membrane permeability but reducing aqueous solubility.

- Melting Point : Higher m.p. (159°C) due to crystalline packing from the naphthalene moiety .

Substituent Effects in Related Heterocycles

[5-(2-Fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone

- Key Similarity : Fluorophenyl substitution.

- Key Difference : Pyrrole core instead of pyridazine.

- Impact :

Physicochemical and Spectroscopic Comparison Table

Research Implications

- Drug Design : The ethyl spacer and ortho-fluorine in the target compound may optimize steric and electronic profiles for target engagement.

- Synthetic Challenges : Carboxylic acid groups (as in the target compound) require protection strategies during synthesis, unlike ester derivatives .

- Metabolism : Fluorine substitution generally reduces oxidative metabolism, a feature shared with fluorinated fentanyl analogs (e.g., ortho-fluoroisobutyryl fentanyl) .

Biological Activity

The compound 2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a member of the dihydropyridazine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 273.25 g/mol

Biological Activity Overview

Research on dihydropyridazine derivatives indicates a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific biological activities of this compound have been investigated in several studies.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, a study evaluated the effects of various dihydropyridazine derivatives on cancer cell lines, revealing that certain modifications enhance cytotoxicity against human cancer cells. The compound under discussion may share similar mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 5.0 | HeLa | Apoptosis induction |

| Compound B | 10.0 | A375 | Cell cycle arrest |

| 2-(1-(2-FP)...) | TBD | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and proliferation, such as the NF-kB pathway.

- Reactive Oxygen Species (ROS) Generation : Increased ROS production can lead to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of dihydropyridazine derivatives:

- Study 1 : A derivative similar to this compound demonstrated significant inhibition of tumor growth in xenograft models.

- Study 2 : A clinical trial involving a related compound showed promising results in patients with advanced solid tumors, leading to further investigation into its pharmacokinetics and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.